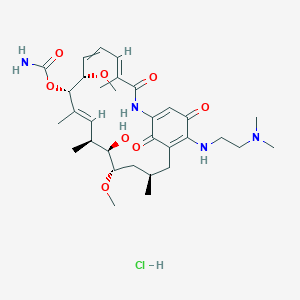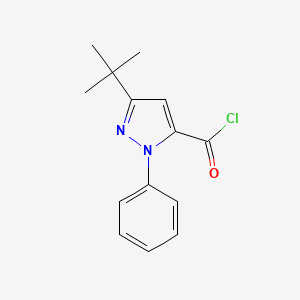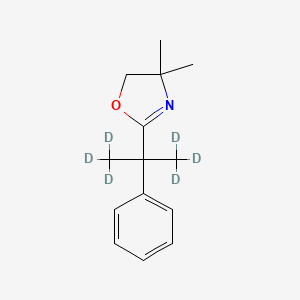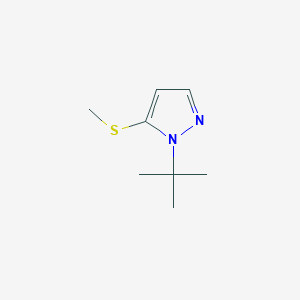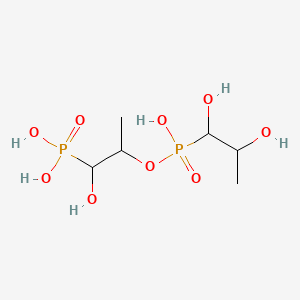
(1-Hydroxy-2-(1,2-dihydroxypropyl)phosphonyl)propylphosphonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Hydroxy-2-(1,2-dihydroxypropyl)phosphonyl)propylphosphonic Acid is a chemical compound known for its role as an impurity in fosfomycin, an antibiotic with a broad spectrum of antibacterial activity. Fosfomycin is produced by certain Streptomyces species and is used to treat bacterial infections.
Preparation Methods
The preparation of (1-Hydroxy-2-(1,2-dihydroxypropyl)phosphonyl)propylphosphonic Acid involves synthetic routes that include the reaction of specific phosphonic acid derivatives. The exact synthetic routes and reaction conditions are not widely documented, but it is known that the compound is derived from (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid, which is an impurity of fosfomycin
Chemical Reactions Analysis
(1-Hydroxy-2-(1,2-dihydroxypropyl)phosphonyl)propylphosphonic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not extensively detailed in the literature. the major products formed from these reactions are typically derivatives of the original compound, which may include various phosphonic acid derivatives .
Scientific Research Applications
This compound is primarily used in scientific research, particularly in the study of fosfomycin and its impurities. It is not used for human treatment, drug development, or other commercial purposes . Its applications in research include studying the pharmacokinetics and pharmacodynamics of fosfomycin, as well as investigating the mechanisms of resistance and the development of resistance during treatment.
Mechanism of Action
The mechanism of action of (1-Hydroxy-2-(1,2-dihydroxypropyl)phosphonyl)propylphosphonic Acid is closely related to that of fosfomycin. Fosfomycin exerts its antibacterial effects by inhibiting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which is involved in the first step of bacterial cell wall synthesis. This inhibition leads to the disruption of cell wall synthesis and ultimately bacterial cell death.
Comparison with Similar Compounds
(1-Hydroxy-2-(1,2-dihydroxypropyl)phosphonyl)propylphosphonic Acid is unique due to its specific structure and role as an impurity in fosfomycin. Similar compounds include other phosphonic acid derivatives and impurities of fosfomycin, such as (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid . These compounds share similar chemical properties and biological activities but differ in their specific structures and roles in research.
Properties
Molecular Formula |
C6H16O9P2 |
|---|---|
Molecular Weight |
294.13 g/mol |
IUPAC Name |
[2-[1,2-dihydroxypropyl(hydroxy)phosphoryl]oxy-1-hydroxypropyl]phosphonic acid |
InChI |
InChI=1S/C6H16O9P2/c1-3(7)5(8)17(13,14)15-4(2)6(9)16(10,11)12/h3-9H,1-2H3,(H,13,14)(H2,10,11,12) |
InChI Key |
UOWNHWRHZGSYMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(O)P(=O)(O)OC(C)C(O)P(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate](/img/structure/B13843498.png)
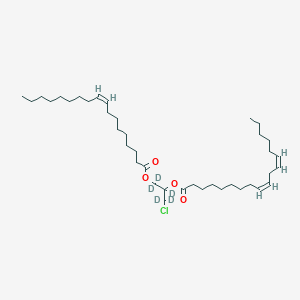
![(2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6](/img/structure/B13843504.png)

![5-amino-1-[(2-chlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13843515.png)
